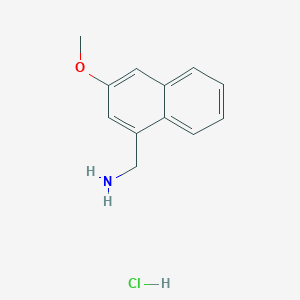
(3-Methoxynaphthalen-1-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxynaphthalen-1-yl)methanamine hydrochloride is a chemical compound with the molecular formula C12H13NO·HCl. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a methanamine group attached to the naphthalene ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxynaphthalen-1-yl)methanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxynaphthalene.
Formylation: The 3-methoxynaphthalene undergoes formylation to introduce a formyl group at the 1-position, resulting in 3-methoxy-1-naphthaldehyde.
Reductive Amination: The 3-methoxy-1-naphthaldehyde is then subjected to reductive amination using a suitable amine source, such as methylamine, in the presence of a reducing agent like sodium cyanoborohydride. This step converts the aldehyde group to a methanamine group, yielding (3-Methoxynaphthalen-1-yl)methanamine.
Hydrochloride Formation: Finally, the free base (3-Methoxynaphthalen-1-yl)methanamine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Formylation: Large quantities of 3-methoxynaphthalene are formylated using formylating agents like formic acid or formamide.
Efficient Reductive Amination: The reductive amination step is optimized for high yield and purity, often using continuous flow reactors.
Purification: The final product is purified through recrystallization or chromatography to ensure high purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxynaphthalen-1-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methanamine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Oxidation of the methanamine group can yield imines or nitriles.
Reduction: Reduction can produce secondary or tertiary amines.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring, such as nitro groups or halogens.
Scientific Research Applications
(3-Methoxynaphthalen-1-yl)methanamine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Methoxynaphthalen-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-naphthalenemethylamine hydrochloride: This compound has a similar structure but with a methyl group attached to the nitrogen atom.
(1H-Indol-3-yl)methanamine: This compound contains an indole ring instead of a naphthalene ring.
Uniqueness
(3-Methoxynaphthalen-1-yl)methanamine hydrochloride is unique due to the presence of the methoxy group at the 3-position of the naphthalene ring, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for unique interactions with molecular targets, making it valuable for various research applications.
Properties
Molecular Formula |
C12H14ClNO |
|---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
(3-methoxynaphthalen-1-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H13NO.ClH/c1-14-11-6-9-4-2-3-5-12(9)10(7-11)8-13;/h2-7H,8,13H2,1H3;1H |
InChI Key |
BKLJBUCPUSIQHV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC=CC=C2C(=C1)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


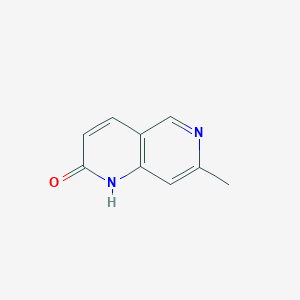
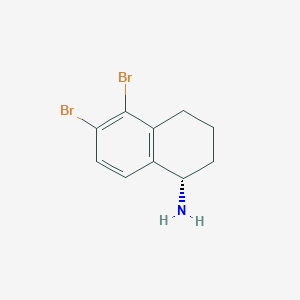
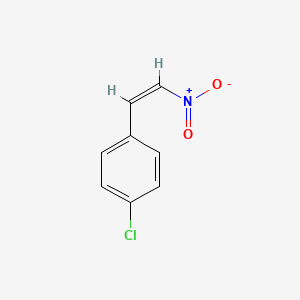
![4-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13030596.png)
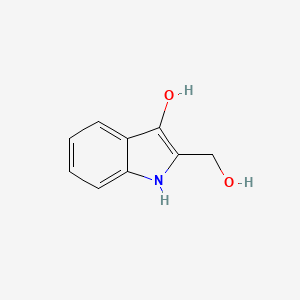
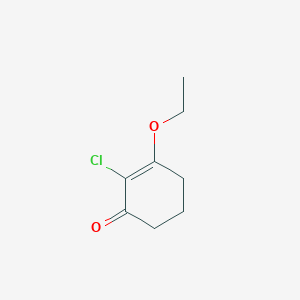
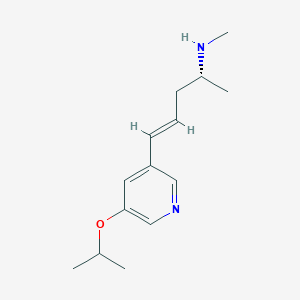
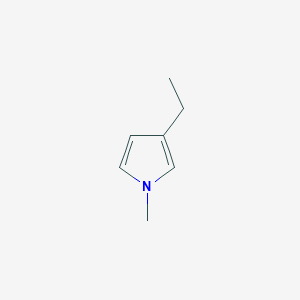
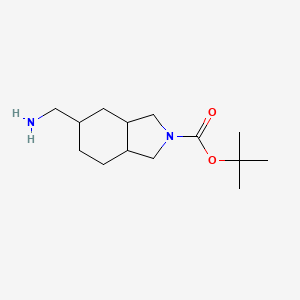
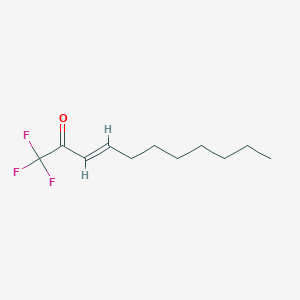
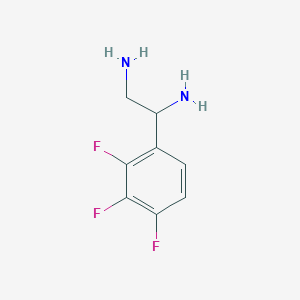

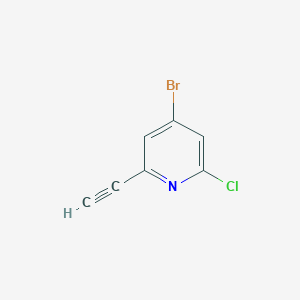
![(2R)-4-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B13030655.png)
